molecular formula C13H19NO B1673124 Heptopargil CAS No. 73886-28-9

Heptopargil

Cat. No. B1673124
Key on ui cas rn: 73886-28-9
M. Wt: 205.3 g/mol
InChI Key: RYOCQKYEVIJALB-SDNWHVSQSA-N
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Patent
US04310348

Procedure details

59.0 g (0.55 mole) of propargyloxamine hydrochloride are added to a solution of 76 g (0.5 mole) of (±)-1,7,7-trimethyl-bicyclo[2,2,1]heptane-2-one in 225 ml of pyridine and 450 ml of dry ethanol. The reaction mixture is boiled for 3 hours and then it is evaporated in vacuo. The residue is diluted with water, and the aqueous mixture is extracted with dichloroethane. The dichloroethane solution is evaporated, and the residue is subjected to fractional distillation in vacuo. 76.0 g (74.0%) of (±)-2-(propargyloxyimino)-1,7,7-trimethyl-bicyclo[2,2,1]heptane are obtained as a light yellow oil; b.p.: 92° C./1.0 mm Hg, nD20 =1.4956.
Name
propargyloxamine hydrochloride
Quantity
59 g
Type
reactant
Reaction Step One
Quantity
76 g
Type
reactant
Reaction Step One
Quantity
225 mL
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([CH:5]1C=CC=C[O:6]1)[C:3]#C.[CH3:11][C:12]12[C:18]([CH3:20])([CH3:19])[CH:15]([CH2:16][CH2:17]1)[CH2:14][C:13]2=O.[N:22]1C=CC=CC=1>C(O)C>[CH2:5]([O:6][N:22]=[C:13]1[CH2:14][CH:15]2[C:18]([CH3:20])([CH3:19])[C:12]1([CH3:11])[CH2:17][CH2:16]2)[C:2]#[CH:3] |f:0.1|

Inputs

Step One
Name
propargyloxamine hydrochloride
Quantity
59 g
Type
reactant
Smiles
Cl.C(C#C)C1OC=CC=C1
Name
Quantity
76 g
Type
reactant
Smiles
CC12C(CC(CC1)C2(C)C)=O
Name
Quantity
225 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
450 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
it is evaporated in vacuo
ADDITION
Type
ADDITION
Details
The residue is diluted with water
EXTRACTION
Type
EXTRACTION
Details
the aqueous mixture is extracted with dichloroethane
CUSTOM
Type
CUSTOM
Details
The dichloroethane solution is evaporated
DISTILLATION
Type
DISTILLATION
Details
the residue is subjected to fractional distillation in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C#C)ON=C1C2(CCC(C1)C2(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 76 g
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04310348

Procedure details

59.0 g (0.55 mole) of propargyloxamine hydrochloride are added to a solution of 76 g (0.5 mole) of (±)-1,7,7-trimethyl-bicyclo[2,2,1]heptane-2-one in 225 ml of pyridine and 450 ml of dry ethanol. The reaction mixture is boiled for 3 hours and then it is evaporated in vacuo. The residue is diluted with water, and the aqueous mixture is extracted with dichloroethane. The dichloroethane solution is evaporated, and the residue is subjected to fractional distillation in vacuo. 76.0 g (74.0%) of (±)-2-(propargyloxyimino)-1,7,7-trimethyl-bicyclo[2,2,1]heptane are obtained as a light yellow oil; b.p.: 92° C./1.0 mm Hg, nD20 =1.4956.
Name
propargyloxamine hydrochloride
Quantity
59 g
Type
reactant
Reaction Step One
Quantity
76 g
Type
reactant
Reaction Step One
Quantity
225 mL
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([CH:5]1C=CC=C[O:6]1)[C:3]#C.[CH3:11][C:12]12[C:18]([CH3:20])([CH3:19])[CH:15]([CH2:16][CH2:17]1)[CH2:14][C:13]2=O.[N:22]1C=CC=CC=1>C(O)C>[CH2:5]([O:6][N:22]=[C:13]1[CH2:14][CH:15]2[C:18]([CH3:20])([CH3:19])[C:12]1([CH3:11])[CH2:17][CH2:16]2)[C:2]#[CH:3] |f:0.1|

Inputs

Step One
Name
propargyloxamine hydrochloride
Quantity
59 g
Type
reactant
Smiles
Cl.C(C#C)C1OC=CC=C1
Name
Quantity
76 g
Type
reactant
Smiles
CC12C(CC(CC1)C2(C)C)=O
Name
Quantity
225 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
450 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
it is evaporated in vacuo
ADDITION
Type
ADDITION
Details
The residue is diluted with water
EXTRACTION
Type
EXTRACTION
Details
the aqueous mixture is extracted with dichloroethane
CUSTOM
Type
CUSTOM
Details
The dichloroethane solution is evaporated
DISTILLATION
Type
DISTILLATION
Details
the residue is subjected to fractional distillation in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C#C)ON=C1C2(CCC(C1)C2(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 76 g
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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